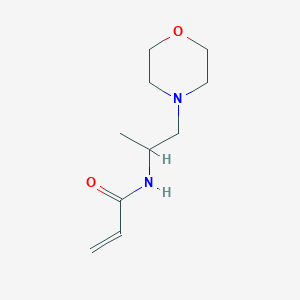
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide, also known as MPP or NPPB, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. MPP is a derivative of propenamide and has been synthesized using different methods.
科学研究应用
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and fluid transport in epithelial tissues. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been used to study the function of other ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel.
作用机制
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide inhibits the CFTR chloride channel by binding to a specific site on the protein. This binding leads to a conformational change in the protein, which prevents the movement of chloride ions across the membrane. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been shown to inhibit other ion channels by different mechanisms, such as blocking the pore of the channel or altering the gating properties of the channel.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the type of ion channel or transporter being studied. Inhibition of the CFTR chloride channel by N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to reduce the secretion of fluid and mucus in the airways, which may have potential therapeutic applications in the treatment of cystic fibrosis and other respiratory diseases. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been shown to affect the function of other ion channels and transporters, such as the calcium-activated chloride channel and the volume-regulated anion channel.
实验室实验的优点和局限性
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has several advantages for lab experiments, such as its ability to selectively inhibit specific ion channels and transporters. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has some limitations, such as its potential toxicity and the need for careful handling of reagents and reaction conditions during synthesis.
未来方向
There are several future directions for the use of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide in scientific research. One potential application is the development of new drugs for the treatment of cystic fibrosis and other respiratory diseases. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide may also have potential applications in the study of other ion channels and transporters, such as those involved in the regulation of neuronal activity and synaptic transmission. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide.
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is a chemical compound that has been widely used in scientific research for its potential applications in various fields. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been synthesized using different methods and has been shown to selectively inhibit specific ion channels and transporters. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has potential therapeutic applications in the treatment of cystic fibrosis and other respiratory diseases, as well as in the study of other ion channels and transporters. Further research is needed to fully understand the mechanism of action and potential applications of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide.
合成方法
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide can be synthesized using different methods, including the reaction of morpholine with propargyl bromide, followed by reaction with acryloyl chloride. Another method involves the reaction of 1-chloro-3-(morpholin-4-yl)propan-2-ol with propargylamine, followed by reaction with acryloyl chloride. The synthesis of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is a multistep process and requires careful handling of reagents and reaction conditions.
属性
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-10(13)11-9(2)8-12-4-6-14-7-5-12/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDDGSFMZIIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)